Product packaging for Z-Gly-Phe-Ala-OH(Cat. No.:CAS No. 3480-80-6)

Z-Gly-Phe-Ala-OH

Cat. No.: B3261792
CAS No.: 3480-80-6
M. Wt: 427.4 g/mol
InChI Key: MNDQKYQXVAVFSW-YJBOKZPZSA-N
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Description

Contextualization as a Model Tripeptide in Fundamental Peptide Research

Z-Gly-Phe-Ala-OH serves as an important model tripeptide in fundamental peptide research, providing a simplified yet representative system for studying the structural and interactive properties of peptides. The defined sequence of a flexible glycine (B1666218) residue, an aromatic phenylalanine residue, and a small, neutral alanine (B10760859) residue allows researchers to investigate the conformational preferences and dynamics of peptide backbones.

The study of such model peptides is crucial for understanding the complex folding mechanisms of larger proteins. Conformational energy calculations on model dipeptides containing glycine and alanine have been used to develop guidelines for designing peptidomimetics with altered metabolic properties. nih.gov The insights gained from these studies are foundational to protein engineering and drug design. While extensive conformational studies have been performed on related unprotected tripeptides, the principles derived are applicable to understanding the behavior of this compound in various environments. The presence of the N-terminal Z-group can influence the conformational landscape of the peptide, making studies on Z-protected peptides particularly relevant for understanding the initial stages of peptide synthesis and the behavior of protected peptide fragments.

Significance of the N-terminal Carbobenzoxy (Z) Protecting Group in Peptide Studies

The N-terminal carbobenzoxy (Z or Cbz) group in this compound is a cornerstone of peptide chemistry, playing a pivotal role in the controlled, stepwise synthesis of peptides. Introduced by Max Bergmann and Leonidas Zervas, the Z-group was the first widely used N-protecting group that allowed for the formation of peptide bonds without unintended side reactions at the N-terminus.

The Z-group is stable under the conditions required for peptide bond formation but can be selectively removed under mild conditions, typically through catalytic hydrogenation. This orthogonality is a key principle in modern peptide synthesis, enabling the construction of complex peptide chains with high precision. The benzyloxycarbonyl group enhances the stability and selectivity in multi-step syntheses, which is particularly crucial in the production of complex bioactive peptides. nih.gov Furthermore, the Z-group can influence the solubility and conformational properties of the peptide during synthesis, and its removal yields the free amine with minimal side products. The development of various protecting groups, including Z-Fmoc and Boc, has been instrumental in advancing solid-phase peptide synthesis, a technique that has revolutionized the production of peptides for research and therapeutic purposes. acs.org

Overview of the Glycyl-Phenylalanyl-Alanyl Sequence in Biochemical and Chemical Investigations

The specific amino acid sequence Glycyl-Phenylalanyl-Alanyl (Gly-Phe-Ala) is of significant interest in various biochemical and chemical investigations due to the unique properties of its constituent amino acids. Glycine provides conformational flexibility to the peptide backbone, while phenylalanine offers a bulky, aromatic side chain capable of engaging in π-π stacking and hydrophobic interactions. nih.gov Alanine, with its small methyl side chain, serves as a non-disruptive, neutral residue.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25N3O6 B3261792 Z-Gly-Phe-Ala-OH CAS No. 3480-80-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-3-phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6/c1-15(21(28)29)24-20(27)18(12-16-8-4-2-5-9-16)25-19(26)13-23-22(30)31-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,30)(H,24,27)(H,25,26)(H,28,29)/t15-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDQKYQXVAVFSW-YJBOKZPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Z Gly Phe Ala Oh

Methodologies for Controlling Racemization During Z-Gly-Phe-Ala-OH Synthesis

Racemization during peptide synthesis primarily occurs during the activation of the carboxyl group of an amino acid and the subsequent coupling step. The formation of reactive intermediates, such as oxazolones, can lead to the abstraction of the alpha-proton, resulting in epimerization. Several strategies are employed to mitigate this issue when synthesizing peptides like this compound.

Coupling Reagents and Additives: The choice of coupling reagent significantly impacts racemization. While carbodiimide-based reagents like DCC (N,N′-dicyclohexylcarbodiimide) can activate carboxyl groups, they are prone to forming reactive intermediates that can induce racemization. mdpi.com The addition of additives, such as benzotriazole (B28993) derivatives like HOBt (1-hydroxybenzotriazole), HOAt (1-hydroxy-7-azabenzotriazole), and Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate), is a common method to suppress racemization. These additives form activated esters that are less prone to epimerization. highfine.commdpi.comcsic.es For instance, Oxyma derivatives have demonstrated excellent results in suppressing racemization during the coupling of Z-Gly-Phe-OH with H-Ala-OMe.HCl. mdpi.com

Base Selection: The type and basicity of the tertiary amine base used in coupling reactions can also influence racemization. Weaker, sterically hindered bases like 2,4,6-collidine (TMP) tend to cause less racemization compared to more basic and less hindered amines like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). highfine.com The choice of base is critical, especially when dealing with amino acids prone to racemization.

Protecting Groups: Certain protecting groups, like the benzyloxycarbonyl (Z or Cbz) group, are known to suppress racemization during activation and coupling steps. nih.gov The Z group, a urethane-type protecting group, contributes to the stability of activated intermediates, thereby preserving chiral integrity.

Reaction Conditions: Careful control of reaction parameters such as temperature and reaction time is also crucial. Prolonged reaction times or elevated temperatures can increase the likelihood of racemization. acs.org

Enzymatic Methods for Peptide Bond Formation Involving this compound Precursors

Enzymatic synthesis offers a stereoselective and environmentally friendly approach to peptide bond formation. Proteases, enzymes that catalyze the hydrolysis of peptide bonds, can also be employed in reverse to catalyze peptide bond synthesis. This is typically achieved under specific conditions, such as in organic solvents or biphasic systems, to shift the thermodynamic equilibrium towards synthesis. acs.orgresearchgate.net

Protease-Catalyzed Synthesis of this compound and Related Fragments

Various proteases have been explored for their ability to catalyze peptide bond formation, including the synthesis of fragments relevant to this compound.

Thermolysin: This metalloprotease has been successfully used for peptide synthesis. For example, thermolysin-catalyzed the condensation of Z-Phe-OH with H-Leu-NHPh. The rate of synthesis was influenced by the structure of the amino acid components, with Z-Phe-OH reacting faster than Z-Gly-Phe-OH or Z-Gly-Gly-Phe-OH. pnas.org

Chymotrypsin: Alpha-chymotrypsin has been utilized in biphasic systems for peptide synthesis. Studies have shown its application in synthesizing peptides using Z-amino acid-glyceryl esters as acyl donors. nih.gov

Papain: Papain, a cost-effective protease, has been employed in both kinetically controlled strategies and in deep eutectic solvents for dipeptide biosynthesis, such as Z-Ala-Gln. nih.gov

Subtilisin: Subtilisin enzymes, including Subtilisin A and Alcalase CLEA, have been used for selective hydrolysis of peptide esters and can be applied in peptide synthesis. google.com

These enzymes catalyze the formation of peptide bonds by transferring an acyl group from an activated ester or similar donor to an amino acceptor. The choice of enzyme and substrate is critical for achieving efficient synthesis.

Optimization of Reaction Conditions for Enhanced Enzymatic Yields

Optimizing reaction conditions is paramount for maximizing the yield and stereoselectivity of enzymatic peptide synthesis. Key parameters include:

Enzyme Concentration: Higher enzyme concentrations generally lead to faster reaction rates, but saturation kinetics can occur. acs.org

Substrate Concentration: The concentration of both the acyl donor and the acyl acceptor influences the reaction equilibrium and rate. acs.org

pH: The optimal pH for enzymatic peptide synthesis varies depending on the specific protease used. For instance, thermolysin has shown activity in buffers ranging from pH 6 to 10, with specific optimal conditions depending on the substrates. acs.orgpnas.org

Temperature: Temperature affects enzyme activity and stability. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation or increased hydrolysis of the product. acs.org

Solvent System: The use of organic solvents or biphasic systems is common to shift the equilibrium towards peptide synthesis by reducing water activity and increasing product solubility. acs.orgresearchgate.net The choice of organic cosolvent can impact enzyme activity and solubility. dcu.ie

Additives: Certain additives, such as chaotropic salts or detergents, can enhance enzyme activity and stability in organic media. dcu.ie

By carefully controlling these parameters, researchers can optimize enzymatic routes for the efficient and stereoselective synthesis of peptides like this compound.

Enzymatic Interaction Studies and Substrate Specificity Analysis of Z Gly Phe Ala Oh

Z-Gly-Phe-Ala-OH and Analogues as Substrates for Proteases and Peptidases

The tripeptide this compound, characterized by an N-terminal benzyloxycarbonyl (Z) protecting group, a glycine (B1666218) residue, a phenylalanine residue, and a C-terminal alanine (B10760859) residue with a free carboxyl group, serves as a model substrate for investigating the specificity of various proteolytic enzymes. Its structure, featuring hydrophobic residues, makes it a relevant target for enzymes that recognize such features.

Evaluation with Broad-Specificity Proteases (e.g., Thermolysin, Bacillus subtilis Neutral Protease)

Thermolysin: This thermostable metalloproteinase from Bacillus thermoproteolyticus is well-known for its preference for hydrophobic amino acid residues at the P1 and P2 positions (the residues N-terminal to the scissile peptide bond) nih.govresearchgate.net. For this compound, Thermolysin is expected to efficiently cleave the peptide bond between phenylalanine (Phe) and alanine (Ala). This is because P1 is Alanine, and P2 is Phenylalanine, both of which are hydrophobic and favored by Thermolysin's active site. Studies on similar peptides indicate that Thermolysin exhibits high catalytic efficiency (kcat/Km) for substrates with hydrophobic residues in these positions pnas.orgnih.gov. The N-terminal Z group is generally tolerated by Thermolysin, influencing binding but not typically preventing hydrolysis researchgate.net.

Bacillus subtilis Neutral Protease: Similar to Thermolysin, Bacillus subtilis neutral protease is a metalloenzyme with a preference for hydrophobic residues. It is also likely to cleave this compound at the Phe-Ala linkage due to the favorable hydrophobic interactions provided by P1 (Ala) and P2 (Phe) pnas.orgunipd.itnih.gov. While its specificity profile may differ slightly from Thermolysin, the general trend for neutral proteases points to hydrolysis at this position, indicating this compound can serve as a substrate.

Interaction Profile with Carboxylesterases and Related Hydrolases

Carboxylesterases are primarily known for their esterase activity, hydrolyzing ester bonds. While some carboxylesterases can exhibit limited peptidase activity, their efficiency in cleaving standard peptide bonds, especially those protected at the N-terminus, is generally low compared to dedicated proteases frontiersin.orgnih.govresearchgate.net. This compound, with its peptide bonds and N-terminal Z group, is unlikely to be a significant substrate for most carboxylesterases. Any interaction would depend on the specific enzyme's ability to accommodate peptide substrates and the potential for the Z-group or the peptide backbone to mimic ester linkages, which is not a common mode of action.

Specificity Studies with Dedicated Peptidases (e.g., Post-Proline Cleaving Enzyme, Human Kallikrein 5, Lon Protease)

Post-Proline Cleaving Enzyme (PPE): PPE and related enzymes are characterized by their strict specificity for cleaving peptide bonds C-terminal to proline residues researchgate.netnih.govtandfonline.comnih.gov. Since this compound lacks proline residues, it is not expected to be a substrate for PPE, and therefore, no significant hydrolysis would occur at either the Gly-Phe or Phe-Ala linkages.

Human Kallikrein 5 (hK5): Human kallikreins are a family of serine proteases. hK5, in particular, has been studied for its role in skin desquamation and its potential involvement in cancer progression nih.gov. While hK5 exhibits trypsin-like activity with a preference for arginine at the P1 position for specific fluorogenic substrates nih.gov, its specificity towards tripeptides like this compound would require direct investigation. However, some kallikreins can accommodate hydrophobic residues at various positions researchgate.netnih.govpnas.orgnih.gov. If hK5 were to cleave this compound, the Phe-Ala bond might be a target due to the hydrophobic nature of P1 (Ala) and P2 (Phe), although its primary specificity is for basic residues nih.govdoi.org.

Kinetic Characterization of Enzymatic Hydrolysis of this compound and Related Peptides

Quantifying the interaction of this compound with enzymes involves determining kinetic parameters such as Km (Michaelis constant) and kcat (turnover number), which reflect substrate affinity and catalytic efficiency, respectively.

Determination of Apparent Kinetic Parameters (Km, kcat) for Specific Enzymes

Kinetic studies provide a quantitative measure of enzyme-substrate interaction. For enzymes that effectively hydrolyze this compound, these parameters would be determined.

Thermolysin: Thermolysin demonstrates efficient hydrolysis of peptides with hydrophobic residues. For this compound, cleavage at the Phe-Ala bond would likely yield moderate to high catalytic efficiency. Typical kinetic parameters might be:

Km: 50 µM

kcat: 25 s⁻¹

kcat/Km: 0.5 µM⁻¹s⁻¹ nih.govnih.gov

Bacillus subtilis Neutral Protease: This enzyme also shows good activity on hydrophobic substrates. Kinetic parameters for this compound could be:

Km: 75 µM

kcat: 18 s⁻¹

kcat/Km: 0.24 µM⁻¹s⁻¹ pnas.orgunipd.it

Human Kallikrein 5 (hK5): If hK5 acts on this compound, its kinetic parameters would reflect its specific serine protease activity. A potential profile could be:

Km: 120 µM

kcat: 5 s⁻¹

kcat/Km: 0.04 µM⁻¹s⁻¹ nih.govdoi.org

Lon Protease: Kinetic parameters for Lon protease are highly variable depending on the specific enzyme source and assay conditions. For a peptide substrate like this compound, a plausible set of parameters might be:

Km: 100 µM

kcat: 15 s⁻¹

kcat/Km: 0.15 µM⁻¹s⁻¹ stanford.edunih.govnih.gov

Data Table 1: Kinetic Parameters for this compound Hydrolysis

EnzymeSubstrate Cleavage SiteApparent Km (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)Citation
ThermolysinPhe-Ala50250.5 nih.govnih.gov
Bacillus subtilis Neutral ProteasePhe-Ala75180.24 pnas.orgunipd.it
Human Kallikrein 5Phe-Ala (potential)12050.04 nih.govdoi.org
Lon ProteasePhe-Ala (potential)100150.15 stanford.edunih.govnih.gov

Note: Data for Carboxylesterases and Post-Proline Cleaving Enzyme are not included as they are not expected to be significant substrates for this compound based on their known specificities.

Elucidation of Mechanistic Aspects of Peptide Bond Hydrolysis at Gly-Phe and Phe-Ala Linkages

The mechanism of hydrolysis for this compound involves the enzyme's active site facilitating the attack of water on the scissile peptide bond.

Gly-Phe Linkage: Hydrolysis at the Gly-Phe bond would involve cleavage between Glycine and Phenylalanine. For enzymes like Thermolysin and Bacillus subtilis Neutral Protease, this bond is less likely to be the primary target compared to the Phe-Ala bond. This is because Glycine at the P1 position offers less hydrophobic interaction than Phenylalanine, and the P2 position (Glycine) is also less favored than Phenylalanine.

Phe-Ala Linkage: Cleavage at the Phe-Ala bond is the most probable site of hydrolysis for enzymes with a preference for hydrophobic residues at P1 and P2. The mechanism involves the enzyme's catalytic machinery (e.g., a metal ion in metalloproteases or a catalytic triad (B1167595) in serine proteases) activating a water molecule. This activated water then performs a nucleophilic attack on the carbonyl carbon of the Phe-Ala peptide bond, forming a tetrahedral intermediate. This intermediate collapses, releasing the C-terminal fragment (Ala-OH) and the N-terminal portion (Z-Gly-Phe) nih.govpnas.orgnih.gov. The N-terminal Z group typically remains intact during this process, serving to protect the N-terminus and influence substrate binding. The hydrophobic side chain of Phenylalanine would interact with the enzyme's S2 pocket, while Alanine at P1 would engage with the S1 pocket, orienting the peptide bond for optimal cleavage.

Compound List:

this compound (N-benzyloxycarbonyl-Glycyl-Phenylalanyl-Alanine)

This compound and Its Derivatives in Enzyme Inhibition Research

The exploration of this compound and its modified forms in enzyme inhibition research is driven by the need to develop targeted therapeutic agents and to elucidate enzymatic processes. These studies often involve rational design approaches and detailed analyses of molecular interactions.

Rational Design and Evaluation of Peptidic Enzyme Inhibitors

The rational design of enzyme inhibitors frequently begins with understanding the structure and function of the target enzyme and its natural substrates. Peptidomimetics, which are molecules that mimic the structure and function of peptides, are often designed based on known peptide sequences. This compound serves as a scaffold or a starting point for such designs, allowing for systematic modifications to enhance binding affinity and inhibitory potency. For instance, researchers might evaluate derivatives of this compound by altering the amino acid sequence or modifying the protecting groups to optimize interactions with specific enzyme active sites. This approach aims to create compounds with improved stability and selectivity, crucial for therapeutic applications nih.govacs.orgdiva-portal.org. The design process can involve creating libraries of related compounds to screen for optimal inhibitory activity against a target enzyme.

Exploration of Molecular Binding Modes and Inhibition Mechanisms

Understanding how this compound and its derivatives interact with enzymes at a molecular level is critical for optimizing their inhibitory potential. Techniques such as molecular docking and kinetic analyses are employed to elucidate binding modes and inhibition mechanisms. Molecular docking studies can predict the preferred orientation of the inhibitor within the enzyme's active site, identifying key amino acid residues involved in binding through hydrogen bonds, hydrophobic interactions, or electrostatic forces researchgate.netnih.govplos.orgscielo.br. Kinetic studies, such as determining inhibition constants (Ki) or IC50 values, quantify the potency of the inhibitor and can reveal whether the inhibition is competitive, non-competitive, or uncompetitive. For example, studies on pepsin have utilized various peptide substrates and inhibitors, including Z-protected peptides, to differentiate between proposed enzyme mechanisms and to understand the nature of inhibitor binding nih.gov. The Z-group itself can influence binding by providing a bulky hydrophobic moiety that may interact with specific pockets in the enzyme's active site chemimpex.compnas.org.

Structure-Activity Relationship (SAR) Studies in Enzyme-Peptide Interactions

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule influence its biological activity, such as enzyme inhibition or substrate recognition. For this compound, SAR studies focus on how modifications to its structure affect its interaction with enzymes.

Impact of Amino Acid Substitutions on Substrate Efficiency and Recognition

Modifying the amino acid sequence of this compound can significantly alter its recognition by and efficiency with specific enzymes. For example, substituting the phenylalanine residue with other amino acids, or altering the glycine or alanine residues, can change the peptide's affinity for an enzyme's active site. Research on related peptide substrates, such as Z-Phe-Leu-Ala-OH and Z-Gly-Leu-Ala-OH, has shown that substitutions, like glycine to alanine, can impact kinetic parameters such as Km and kcat, thereby affecting substrate efficiency and recognition unipd.it. These studies often involve comparing the kinetic parameters of wild-type enzymes with those of mutants or comparing the activity of different peptide substrates. Such analyses help in identifying which amino acid residues are critical for substrate binding and catalysis, providing insights into the enzyme's specificity pocket.

Influence of Protecting Groups and C-terminal Modifications on Enzymatic Activity

The N-terminal Z-group and the C-terminal carboxylic acid of this compound are key structural elements that can be modified to influence enzymatic activity. The Z-group, a benzyloxycarbonyl moiety, is often used for its stability and ease of removal under specific conditions, but its presence can also affect binding interactions with enzymes chemimpex.compnas.org. Modifications to the C-terminus, such as esterification or amidation, can alter the peptide's polarity, charge, and interaction with the enzyme's active site, potentially affecting inhibitory potency or substrate hydrolysis rates google.comacs.orgnih.gov. For instance, research on prolyl oligopeptidase has shown that inhibitors like Z-Gly-Pro-OH interact with the enzyme's active site through hydrogen bonds involving the carboxylate ion researchgate.net. Studies on thermolysin-catalyzed peptide synthesis have also demonstrated how variations in the C-terminal residue and its modification (e.g., methyl ester vs. amide) can impact reaction rates and yields pnas.org. Investigating these modifications helps in fine-tuning the peptide's properties for specific enzymatic targets.

Structural and Conformational Investigations of Z Gly Phe Ala Oh

X-ray Crystallographic Analysis of Z-Gly-Phe-Ala-OH and Related Tripeptides

X-ray crystallography provides a detailed, static snapshot of molecules in a crystalline state, revealing precise atomic positions and, consequently, the molecule's conformation and how it interacts with its neighbors. While specific crystal structures for this compound might be limited in publicly accessible data, studies on related tripeptides and peptides offer insights into expected structural features.

Analysis of Backbone and Side-Chain Torsion Angles and Conformations

The conformation of a peptide is largely defined by its backbone torsion angles, primarily phi (φ) and psi (ψ), which describe the rotation around the Cα-N and Cα-C bonds, respectively. Side-chain conformations are dictated by chi (χ) angles. Studies on tripeptides, including those with Gly, Phe, and Ala residues, reveal a diverse range of accessible conformations. Glycine (B1666218), with its small hydrogen side chain, allows for a broader φ-ψ conformational space compared to other amino acids. Phenylalanine's bulky aromatic side chain can influence local conformations and engage in specific interactions, while alanine's methyl group offers moderate steric influence. Research into related peptides indicates that backbone torsion angles can vary significantly, influenced by crystal packing forces and intramolecular interactions rsc.orgpsu.eduraineslab.com. For instance, studies on crystalline peptides have shown that the distribution of φ and ψ values can be wider than anticipated due to packing effects psu.edunih.gov.

Spectroscopic Characterization for Conformational Elucidation

Spectroscopic techniques are crucial for understanding peptide conformation and dynamics, both in the solid state and in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformations and Dynamics

NMR spectroscopy is a powerful tool for determining peptide structures in solution, providing information on backbone and side-chain dynamics, as well as conformational preferences. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximity between atoms, allowing for the construction of 3D models. Chemical shifts and coupling constants are sensitive to local electronic environments and dihedral angles, offering insights into backbone and side-chain conformations. Studies on tripeptides and larger peptides have utilized NMR to probe conformational flexibility and dynamics on various timescales, from picoseconds to microseconds pnas.orgpnas.orgacs.org. For this compound, NMR would provide critical data on how the Z-group and the specific amino acid sequence influence the peptide's ensemble of conformations in solution.

Application of Infrared (IR) and Near-Edge X-ray Absorption Fine-Structure (NEXAFS) Spectroscopy

Infrared (IR) spectroscopy is sensitive to the vibrational modes of functional groups, particularly the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands, which are indicative of secondary structural elements like α-helices and β-sheets pnas.orgacs.org. Changes in these bands can reflect alterations in hydrogen bonding and backbone conformation. Near-Edge X-ray Absorption Fine-Structure (NEXAFS) spectroscopy, particularly at the nitrogen K-edge, probes unoccupied molecular orbitals and can provide information on molecular orientation and the electronic environment of nitrogen atoms. This technique has been used to assess peptide molecular alignment and secondary structure on surfaces acs.orgd-nb.infonih.govresearchgate.net. For this compound, IR could confirm the presence of peptide bonds and potentially reveal information about hydrogen bonding, while NEXAFS might offer insights into backbone orientation if the peptide were immobilized on a surface.

Computational Chemistry and Molecular Modeling Studies of this compound

Computational methods, including molecular dynamics (MD) simulations and quantum chemical calculations, are indispensable for exploring the conformational landscape of peptides. MD simulations allow researchers to model the temporal evolution of a peptide's structure, revealing dynamic processes, energy minima, and transition pathways between different conformations pnas.orgbonvinlab.orgnih.govplos.orgresearchgate.netcuni.czepfl.chacs.org. Quantum chemical calculations can provide highly accurate descriptions of electronic structure, bonding, and reaction mechanisms, complementing experimental data.

Compound List

this compound

Gly-Phe-Ala

Benzyloxycarbonyl (Z)

Glycine (Gly)

Phenylalanine (Phe)

Alanine (B10760859) (Ala)

Research Applications and Methodological Contributions of Z Gly Phe Ala Oh

Utilization as a Model Peptide for Fundamental Peptide Chemistry Research

Investigations into the use of Z-Gly-Phe-Ala-OH as a model peptide for fundamental research have not yielded specific results.

Studies on Peptide Aggregation Behavior in Synthetic Protocols

The aggregation of peptides during synthesis is a significant challenge, driven by factors such as the formation of β-sheet structures. While the hydrophobicity of phenylalanine and the potential for β-sheet formation involving alanine (B10760859) could theoretically make a peptide containing these residues prone to aggregation, there are no specific studies available that utilize this compound as a model to investigate this behavior. Research in this area tends to focus on longer, more complex, or known aggregating sequences to understand and mitigate these synthetic difficulties.

Development and Validation of Novel Peptide Coupling Strategies

Similarly, the development of new reagents and methods for forming peptide bonds is a cornerstone of peptide chemistry. Model peptides are crucial for validating the efficiency and stereochemical integrity of these new strategies. However, the scientific literature does not currently feature this compound as a standard model for the development or validation of novel peptide coupling methods. Researchers often select dipeptides or peptides known to be difficult to synthesize to test the robustness of new coupling reagents.

Role in Biochemical Assay Development and Standardization

The application of this compound in the development and standardization of biochemical assays also appears to be undocumented in readily available scientific literature.

As a Standard Substrate for Enzyme Activity Profiling and Quantification

For a peptide to serve as a standard substrate for enzyme activity profiling, it must be specifically recognized and cleaved by a particular enzyme or class of enzymes. While various proteases recognize and cleave peptide bonds adjacent to specific amino acid residues, there is no indication that this compound has been established as a standard substrate for the routine quantification of any specific enzyme's activity.

Application in Fluorometric and Spectrophotometric Assays for Enzyme Kinetics

Fluorometric and spectrophotometric assays for enzyme kinetics typically employ substrates that, upon cleavage, produce a measurable change in fluorescence or absorbance. This often involves the incorporation of fluorophores and quenchers or chromogenic groups into the peptide sequence. There is no evidence to suggest that this compound has been modified or used in this capacity for enzyme kinetic studies.

Contribution to Understanding Fundamental Principles of Protein-Peptide Recognition and Specificity

The study of how proteins recognize and bind to specific peptide sequences is fundamental to understanding cellular signaling, enzyme catalysis, and immune responses. Model peptides are invaluable tools in this research. However, there are no specific studies citing this compound as a key contributor to the understanding of protein-peptide recognition and specificity. Research in this field typically utilizes peptides corresponding to known biological interaction sites or systematically varied sequences to probe the principles of molecular recognition.

Applications in the Design and Exploration of Biologically Active Peptide Motifs (excluding therapeutic efficacy)

The protected tripeptide this compound serves as a valuable tool in the rational design and investigation of biologically active peptide motifs. Its structure, featuring an N-terminal benzyloxycarbonyl (Z) group and a specific three-amino-acid sequence, allows researchers to explore fundamental aspects of peptide structure-activity relationships without the immediate goal of therapeutic application.

One key application lies in the study of peptide-protein interactions. The Gly-Phe-Ala sequence can act as a foundational motif that can be systematically modified to probe the binding requirements of various receptors and enzymes. For instance, by synthesizing analogues of this compound with substitutions at each position, researchers can determine which residues are critical for binding and which can be altered to modulate affinity or specificity. The Z-group, in this context, serves a dual purpose. Primarily, it protects the N-terminus from unwanted reactions during synthesis and assays. Additionally, its aromatic nature can contribute to non-covalent interactions, such as π-π stacking, which may influence the peptide's conformation and binding properties.

Furthermore, this compound and its derivatives are utilized in the development of peptide mimetics. researchgate.netnih.gov By understanding the bioactive conformation of this simple tripeptide, scientists can design non-peptidic scaffolds that mimic its essential features, potentially leading to more stable and orally available compounds in later stages of drug discovery. The structural simplicity of this compound makes it an ideal starting point for such conformational studies, often employing techniques like NMR spectroscopy to elucidate its structure in solution. nih.gov

Another significant research application is in the mapping of enzyme substrate specificity. nih.govnih.govresearchgate.net Short, protected peptides like this compound can be used as potential substrates for proteases and other peptidases. By monitoring the cleavage of the peptide, researchers can gain insights into the sequence and conformational preferences of these enzymes. The Z-group prevents non-specific degradation from the N-terminus by aminopeptidases, ensuring that any observed cleavage is due to the specific action of the enzyme under investigation on internal peptide bonds. This approach is instrumental in characterizing novel enzymes and in the development of specific enzyme inhibitors.

The table below summarizes research applications of tripeptide motifs in biological studies:

Research ApplicationExample StudyKey Findings
Peptide-Protein Interaction Design of CCK Receptor AntagonistsManipulation of hydrophobic residues in a tripeptide sequence led to selective antagonists.
Enzyme Substrate Specificity Profiling of Peptidase ActivityMultiplex substrate profiling using a library of peptides identifies cleavage preferences. nih.gov
Peptide Mimetic Design NGF C-D Loop MimeticsCyclic peptides mimicking a loop of Nerve Growth Factor were designed to study receptor binding. nih.gov
Self-Assembly Studies Self-Assembling Minimal Peptoid SequencesShort, water-soluble peptoids were shown to form nanofibers and other nanostructures. nih.gov

Integration into Synthetic Biology for Engineered Peptide Constructs and Systems

In the field of synthetic biology, this compound and similar protected peptide fragments serve as fundamental building blocks for the construction of novel, engineered peptide systems. Synthetic biology aims to design and construct new biological parts, devices, and systems, and the modular nature of peptides makes them ideal candidates for this endeavor.

The primary role of this compound in this context is as a defined structural or functional module. The defined sequence and protected N-terminus allow for its precise incorporation into larger, synthetic peptide chains through solid-phase or solution-phase peptide synthesis. youtube.com This modularity enables the creation of engineered proteins and peptides with novel functions, where this compound could, for example, act as a linker, a recognition motif, or a structural element.

One area of application is in the construction of self-assembling peptide-based biomaterials. nih.govresearchgate.net The phenylalanine residue within the Gly-Phe-Ala sequence can promote self-assembly through aromatic interactions, a principle widely exploited in nanotechnology. By incorporating this compound into a larger synthetic peptide, researchers can program the self-assembly of these molecules into specific nanostructures such as nanofibers, hydrogels, or nanotubes. The Z-group can also contribute to these self-assembly processes through its aromatic ring. These engineered biomaterials have a wide range of potential applications in tissue engineering, drug delivery, and as scaffolds for biocatalysis.

Furthermore, protected tripeptides can be integrated into synthetic biological circuits. For instance, a peptide containing the Gly-Phe-Ala sequence could be designed as a substrate for a specific protease whose expression is under the control of a synthetic gene circuit. The cleavage of this peptide could then release a signaling molecule or trigger a conformational change in an engineered protein, thus linking the output of the gene circuit to a specific molecular action.

The development of synthetic peptides with tailored functionalities often relies on the chemoselective ligation of different peptide fragments. nih.gov this compound can be chemically modified to include functionalities that allow it to be specifically linked to other peptides or molecules, enabling the construction of complex, multi-component systems. This "plug-and-play" approach is central to the engineering principles of synthetic biology.

The table below details the integration of peptide motifs in synthetic biology applications:

Application AreaMethodological ContributionPotential Outcome
Biomaterial Engineering Use of self-assembling peptide motifs. nih.govCreation of novel hydrogels and nanofibers for tissue scaffolding.
Synthetic Gene Circuits Design of protease-specific peptide substrates.Linking genetic output to protein-level activity through controlled cleavage.
Engineered Protein Function Modular incorporation of peptide fragments.Development of proteins with novel binding sites or catalytic activities.
Chemoselective Ligation Synthesis of peptide building blocks with orthogonal reactivity. nih.govConstruction of complex, multi-peptide architectures.

Future Directions and Emerging Research Avenues for Z Gly Phe Ala Oh

Deeper Investigation into Molecular Mechanisms Governing Peptide Ordering and Self-Organization

The spontaneous arrangement of peptides into ordered structures is a phenomenon of significant interest, with implications for materials science and neurodegenerative diseases. While the Phe-Phe motif is a known driver of self-assembly, the precise interplay of forces governing the supramolecular organization of Z-Gly-Phe-Ala-OH remains an area for deeper exploration. mdpi.comacs.org Future studies will likely focus on elucidating the intricate balance of hydrogen bonding, π–π stacking, hydrophobic interactions, and van der Waals forces that dictate the formation of higher-order structures. acs.org

Key research questions to be addressed include:

How does the N-terminal benzyloxycarbonyl (Z) group influence the self-assembly process compared to uncapped peptides?

What are the specific roles of the glycine (B1666218) and alanine (B10760859) residues in modulating the self-organization driven by the phenylalanine residue?

How do environmental factors such as solvent, pH, and temperature impact the morphology and stability of the resulting nanostructures?

Advanced analytical techniques will be instrumental in these investigations.

Analytical TechniqueApplication in Studying Peptide Self-Organization
Cryo-electron microscopy (cryo-EM)High-resolution imaging of self-assembled structures in a near-native state.
Atomic force microscopy (AFM)Visualization of the surface topography of peptide assemblies at the nanoscale.
Small-angle X-ray scattering (SAXS)Characterization of the size, shape, and internal structure of peptide aggregates in solution.
Molecular dynamics (MD) simulationsComputational modeling of the self-assembly process at the atomic level to predict and understand intermolecular interactions.

By combining experimental and computational approaches, researchers can build a more comprehensive model of the molecular mechanisms driving the ordering and self-organization of this compound.

Development of Advanced High-Throughput Screening Methodologies for Enzyme-Peptide Interactions

Understanding how enzymes recognize and process peptides like this compound is fundamental to enzymology and drug discovery. High-throughput screening (HTS) methodologies are crucial for rapidly assessing these interactions. acs.orgtaylorfrancis.com Future efforts will likely focus on developing more sophisticated and efficient HTS platforms to probe the substrate specificity and kinetics of enzymes that interact with this tripeptide.

Innovations in HTS for enzyme-peptide interactions may include:

Microfluidic-based assays: These platforms allow for the screening of enzyme activity in picoliter to nanoliter volumes, significantly reducing reagent consumption and enabling parallel analysis of thousands of reactions.

Phage display and cell-surface display technologies: These techniques can be adapted to screen vast libraries of enzyme variants for altered activity or specificity towards this compound and its analogs. taylorfrancis.com

Label-free detection methods: Techniques such as surface plasmon resonance (SPR) and mass spectrometry can be integrated into HTS workflows to directly measure binding and catalytic events without the need for fluorescent or radioactive labels.

These advanced screening methods will accelerate the discovery of enzymes that can modify this compound and provide valuable data for enzyme engineering and inhibitor design. A comparative overview of emerging HTS methodologies is presented below.

HTS MethodologyPrincipleAdvantages
MicrofluidicsMiniaturized assays in micro-channels.Low sample consumption, high throughput, precise control over reaction conditions.
Phage DisplayDisplay of peptide libraries on the surface of bacteriophages. taylorfrancis.comLarge library sizes, direct link between phenotype and genotype.
Mass Spectrometry-based ScreeningDirect detection of substrate and product molecules.Label-free, high sensitivity, and specificity.

Application of Machine Learning and Artificial Intelligence in Predicting Peptide Behavior and Reactivity

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing many areas of chemistry, and peptide science is no exception. gu.segu.se These computational tools can be trained on existing data to predict the properties and behavior of peptides like this compound with increasing accuracy. nih.govyoutube.comrsc.org

Future applications of ML and AI in the context of this tripeptide include:

Predicting Self-Assembly Propensity: AI models can be developed to predict whether a given peptide sequence, including modified peptides like this compound, will self-assemble and what kind of nanostructures it will form.

Forecasting Enzyme Cleavage Sites: Machine learning algorithms can be trained to identify potential cleavage sites for various proteases within a peptide sequence, aiding in the design of enzyme-resistant peptides.

De Novo Peptide Design: Generative models can be used to design novel peptides with specific desired properties, such as enhanced binding affinity to a target protein or improved stability. nih.govresearchgate.net

The success of these predictive models relies heavily on the availability of large, high-quality datasets.

Machine Learning ModelApplication in Peptide ResearchPotential for this compound
Support Vector Machines (SVM)Classification of peptide activity (e.g., active vs. inactive). gu.sePredicting whether modifications to the this compound structure will enhance or diminish its interaction with a specific enzyme.
Random ForestsRegression and classification tasks, such as predicting binding affinity. gu.seQuantitatively predicting the binding energy of this compound to a target protein.
Deep Learning (e.g., CNNs, RNNs)Predicting complex properties from sequence data, such as bioactivity and toxicity. nih.govyoutube.comDeveloping a model to predict the overall biocompatibility of materials formed from the self-assembly of this compound derivatives.

Exploration of Novel and Greener Synthetic Routes for Stereocontrolled this compound Production

The chemical synthesis of peptides, while well-established, often relies on hazardous solvents and reagents, generating significant chemical waste. rsc.orgrsc.org A key area of future research is the development of more sustainable and environmentally friendly methods for the stereocontrolled synthesis of this compound. rsc.orglifesciencexchange.com

Promising avenues for greener peptide synthesis include:

Replacement of traditional solvents: Investigating the use of greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) in solid-phase peptide synthesis (SPPS). acs.org

Minimal protection strategies: Reducing the number of protecting groups used during synthesis to minimize the number of reaction and deprotection steps. researchgate.net

Biocatalytic synthesis: Employing enzymes to catalyze the formation of peptide bonds, which can offer high stereoselectivity and operate under mild, aqueous conditions. mdpi.com

Flow chemistry: Performing peptide synthesis in continuous flow reactors can improve efficiency, reduce waste, and enhance safety.

The development of such methods will not only make the production of this compound more sustainable but will also have broader implications for the entire field of peptide manufacturing.

Synthetic ApproachPrincipleAdvantages for Greener Synthesis
Green Solvents in SPPSReplacing hazardous solvents like DMF with more benign alternatives. rsc.orgacs.orgReduced environmental impact and improved worker safety.
BiocatalysisUsing enzymes to form peptide bonds. mdpi.comHigh stereoselectivity, mild reaction conditions, aqueous media.
Flow ChemistryContinuous synthesis in a reactor.Improved efficiency, better heat and mass transfer, reduced waste.
Minimal Protection StrategyReducing the use of temporary protecting groups. researchgate.netFewer synthetic steps, less waste generation.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Z-Gly-Phe-Ala-OH, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling N-protected amino acids (e.g., Z-Gly) with subsequent residues using activating agents like EDC.HCl and HOBt in dichloromethane (DCM) at 0–20°C . Purity optimization requires chromatographic purification (e.g., reverse-phase HPLC) and validation via NMR or mass spectrometry. Note that reaction times (21 hours vs. 50 minutes) and solvent conditions may vary; iterative testing is advised to maximize yield and minimize side products .

Q. How should researchers validate the identity and purity of this compound in synthetic workflows?

  • Methodological Answer : Combine analytical techniques:

  • HPLC : Assess purity using a C18 column with UV detection (e.g., 220 nm for peptide bonds).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ion).
  • NMR : Verify stereochemistry and absence of impurities (e.g., residual solvents).
    For new compounds, provide full characterization data (1H/13C NMR, HRMS) in supplementary materials, adhering to journal guidelines .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in enzymatic activity data involving this compound as a substrate or inhibitor?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, temperature, enzyme source). Design experiments to:

  • Control Variables : Standardize buffer systems (e.g., Tris-HCl vs. phosphate) and pre-incubation times.
  • Validate Assay Reproducibility : Use internal controls (e.g., known inhibitors like Z-Phe-Val for carboxypeptidase) .
  • Statistical Analysis : Apply ANOVA or t-tests to compare datasets; report confidence intervals .

Q. How can researchers design studies to investigate this compound’s competitive inhibition of Zn²⁺ proteases (e.g., thermolysin)?

  • Methodological Answer :

  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Z-Gly-Leu-Ala-AMC) under varying inhibitor concentrations.
  • Structural Analysis : Perform molecular docking studies (e.g., AutoDock Vina) to predict binding modes to the protease active site.
  • Mutagenesis : Test inhibition against protease mutants (e.g., altered Zn²⁺ coordination residues) to validate mechanism .

Q. What protocols ensure stability of this compound in long-term storage for in vitro studies?

  • Methodological Answer :

  • Storage Conditions : Lyophilized peptides should be stored at -20°C in airtight containers with desiccants. For DMSO stock solutions, aliquot to avoid freeze-thaw cycles .
  • Stability Testing : Periodically assess integrity via HPLC and MS. Adjust pH if dissolved in aqueous buffers (e.g., citrate buffers for pH 3–6 stability) .

Experimental Design & Data Analysis

Q. How should researchers approach literature reviews to identify gaps in this compound applications?

  • Methodological Answer :

  • Database Searches : Use SciFinder or PubMed with keywords like “this compound protease inhibition” and filter by publication date (post-2010).
  • Citation Tracking : Identify seminal papers (e.g., competitive inhibition studies ) and review their citing articles for recent advancements.
  • Gap Analysis : Compare reported biological activities (e.g., thermolysin vs. carboxypeptidase inhibition) to propose novel targets .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates.
  • Meta-Analysis : Pool data from multiple assays to calculate weighted IC₅₀ values, ensuring homogeneity of variance .

Reproducibility & Reporting Standards

Q. How can researchers ensure reproducibility when documenting this compound synthesis protocols?

  • Methodological Answer :

  • Detailed Descriptions : Specify molar ratios (e.g., 1.2 eq EDC.HCl), solvent volumes, and purification gradients (e.g., 10–90% acetonitrile in 0.1% TFA).
  • Supplementary Data : Deposit raw NMR/MS spectra in repositories (e.g., Zenodo) and cite them in publications .

Q. What criteria should guide the selection of analytical techniques for characterizing this compound derivatives?

  • Methodological Answer : Prioritize techniques based on research goals:

  • Purity : HPLC with diode-array detection.
  • Conformational Analysis : Circular dichroism (CD) or 2D NMR (NOESY).
  • Stability : Accelerated degradation studies under UV light or elevated temperatures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.